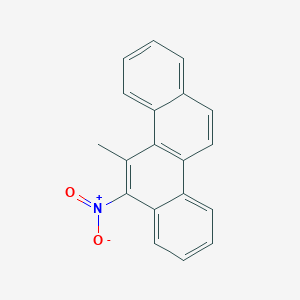
6-Nitro-5-methylchrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitro-5-methylchrysene (6-NC) is a polycyclic aromatic hydrocarbon (PAH) that has gained attention due to its potential as a mutagen and carcinogen. It is produced through the incomplete combustion of organic materials, such as fossil fuels and tobacco smoke.
Aplicaciones Científicas De Investigación
6-Nitro-5-methylchrysene has been extensively studied for its mutagenic and carcinogenic properties. It has been shown to induce DNA damage and mutations in various cell lines. Additionally, 6-Nitro-5-methylchrysene has been found to be a potent inducer of tumors in animal models. These findings have led to the compound being classified as a probable human carcinogen by the International Agency for Research on Cancer.
Mecanismo De Acción
The mechanism of action of 6-Nitro-5-methylchrysene is believed to involve the formation of reactive intermediates, such as epoxides and quinones, which can bind to DNA and induce mutations. Additionally, the compound has been shown to activate various signaling pathways involved in cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that exposure to 6-Nitro-5-methylchrysene can lead to a range of biochemical and physiological effects, including oxidative stress, inflammation, and DNA damage. The compound has also been found to induce changes in gene expression and protein levels in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Nitro-5-methylchrysene in lab experiments is its ability to induce DNA damage and mutations, which can be useful for studying the mechanisms of carcinogenesis. However, the compound is highly toxic and requires careful handling and disposal. Additionally, the synthesis of 6-Nitro-5-methylchrysene can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
Future research on 6-Nitro-5-methylchrysene should focus on elucidating the mechanisms of its mutagenic and carcinogenic properties. Additionally, studies should investigate the potential for 6-Nitro-5-methylchrysene to interact with other environmental pollutants and toxins. Finally, the development of new methods for synthesizing and detecting 6-Nitro-5-methylchrysene could lead to improved understanding of its biological effects.
Métodos De Síntesis
6-Nitro-5-methylchrysene can be synthesized through the nitration of 5-methylchrysene using nitric acid and sulfuric acid. The reaction yields a mixture of nitro isomers, with 6-Nitro-5-methylchrysene being the major product. The compound can also be generated through the combustion of organic materials, such as coal and diesel fuel.
Propiedades
Número CAS |
105802-11-7 |
|---|---|
Nombre del producto |
6-Nitro-5-methylchrysene |
Fórmula molecular |
C19H13NO2 |
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
5-methyl-6-nitrochrysene |
InChI |
InChI=1S/C19H13NO2/c1-12-18-14-7-3-2-6-13(14)10-11-16(18)15-8-4-5-9-17(15)19(12)20(21)22/h2-11H,1H3 |
Clave InChI |
BRHWSCIEJDCELY-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3)[N+](=O)[O-] |
Otros números CAS |
105802-11-7 |
Sinónimos |
6-nitro-5-methylchrysene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



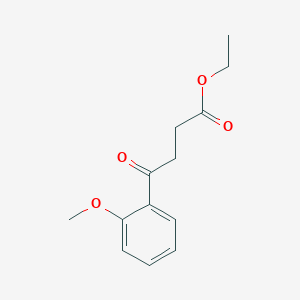
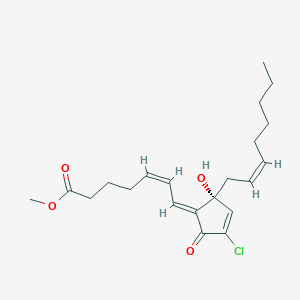
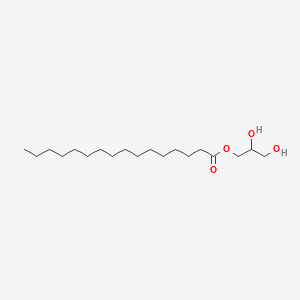
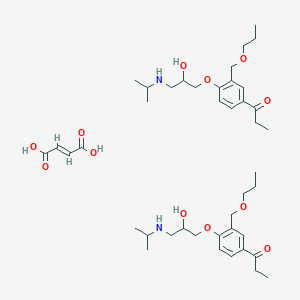
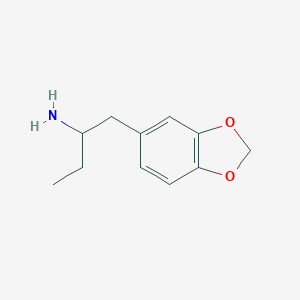
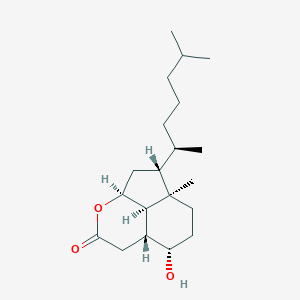
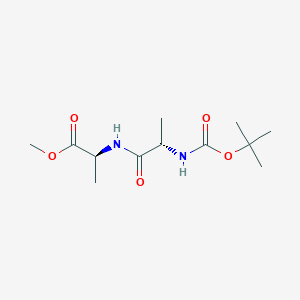
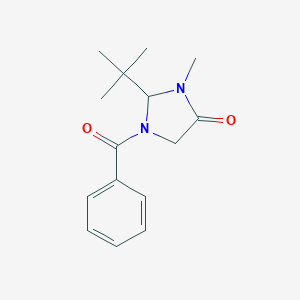
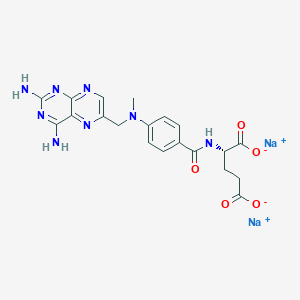
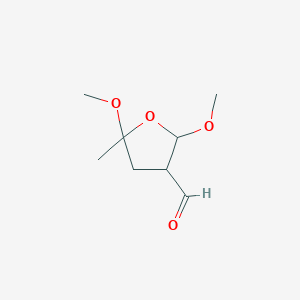
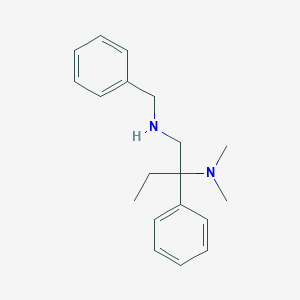
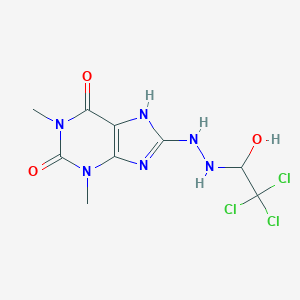
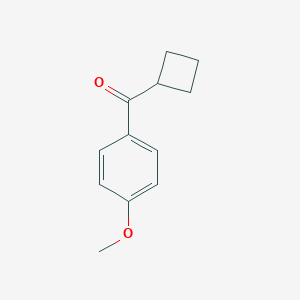
![[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide](/img/structure/B12215.png)